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molecular formula C9H19NO2 B8395004 Diethylamino propionic acid ethyl ester

Diethylamino propionic acid ethyl ester

Cat. No. B8395004
M. Wt: 173.25 g/mol
InChI Key: LLPAFEBSSXDCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691352B2

Procedure details

To ethyl 2-bromopropionate (0.15 moles), diethylamine (0.4 moles) was added, followed by stirring for 10 hours at room temperature. White solid was removed by filtration, and then the filtrate was distilled to obtain 2-diethylaminopropionic acid ethyl ester (0.120 moles).
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([N:11]([CH2:12][CH3:13])[CH2:9][CH3:10])[CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White solid was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)OC(C(C)N(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mol
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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